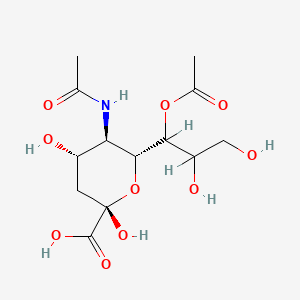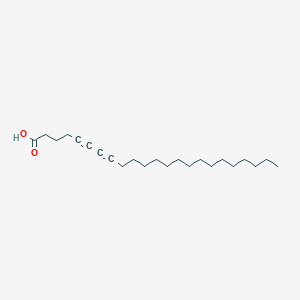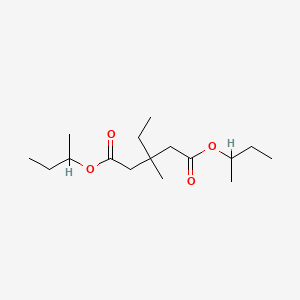
Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester is an organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a diester derivative of pentanedioic acid, characterized by the presence of ethyl and methyl groups on the pentanedioic acid backbone, and two 1-methylpropyl ester groups.
Métodos De Preparación
The synthesis of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester typically involves esterification reactions. One common method is the reaction of 3-ethyl-3-methylpentanedioic acid with 1-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 3-ethyl-3-methylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific reaction and conditions .
Comparación Con Compuestos Similares
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can be compared with other similar compounds such as:
3-Methylpentanedioic acid bis(1-methylpropyl) ester: This compound lacks the ethyl group present in 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester, which can affect its reactivity and physical properties.
3-Ethyl-3-methylpentanedioic acid bis(2-methylpropyl) ester: This compound has a different ester group, which can influence its chemical behavior and applications.
3-Ethyl-3-methylpentanedioic acid bis(1-ethylpropyl) ester: The presence of an ethyl group instead of a methyl group in the ester moiety can lead to variations in its reactivity and use in different industrial applications.
Propiedades
Fórmula molecular |
C16H30O4 |
|---|---|
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
dibutan-2-yl 3-ethyl-3-methylpentanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-12(4)19-14(17)10-16(6,9-3)11-15(18)20-13(5)8-2/h12-13H,7-11H2,1-6H3 |
Clave InChI |
NQBKJWNKHYLRNO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CC(C)(CC)CC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
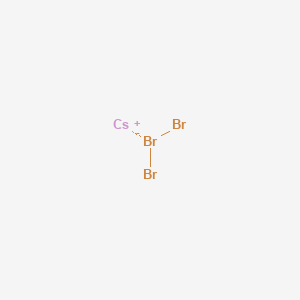
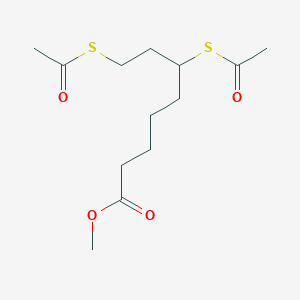

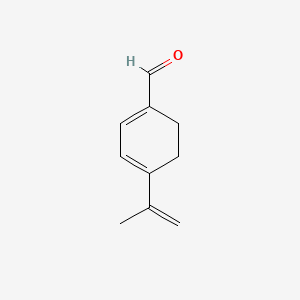
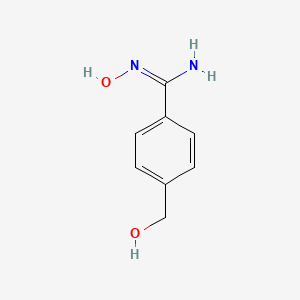
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
